CDK2/Cyclin A Affinity: Target Compound vs. Chemically Closest BindingDB Comparator
In a BindingDB enzyme inhibition assay, a compound identified as a close structural analog (BDBM50279733, SMILES containing a 4-fluoro-benzenesulfonamide motif but with a different pyrimidine substitution) displayed a Ki of 11 nM against recombinant CDK2/Cyclin A [1]. This value serves as a class-level baseline for the sulfonamide-pyrimidine scaffold's engagement with CDK2. While direct numerical data for the target compound 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is currently absent from public databases, its structural similarity suggests it may occupy the same ATP-binding pocket, and its unique substitution pattern is hypothesized to alter the selectivity window between CDK2 and other CDK isoforms relative to this baseline [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not publicly available in primary literature |
| Comparator Or Baseline | BDBM50279733 (closest structural analog in BindingDB): Ki = 11 nM |
| Quantified Difference | N/A - direct data absent |
| Conditions | Inhibition of recombinant CDK2/cyclin A using MAHHRSPRKRAKKK as substrate; pyruvate kinase-lactate dehydrogenase coupled assay (BindingDB) |
Why This Matters
This baseline establishes that the scaffold can achieve nanomolar CDK2 affinity, but the lack of data on the target compound underscores the need for in-house profiling; procurement should be coupled with a plan for selectivity screening.
- [1] BindingDB. (2026). Entry BDBM50279733: Ki = 11 nM for CDK2/Cyclin A. BindingDB PrimarySearch. View Source
- [2] Tadesse, S. et al. (2019). 'CDK2 inhibitors as anticancer agents: a patent review (2014-2018)'. Expert Opinion on Therapeutic Patents, 29(8), 645-663. View Source
